molecular formula C7H13NO3 B063266 3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide CAS No. 171549-82-9

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide

Cat. No.: B063266
CAS No.: 171549-82-9
M. Wt: 159.18 g/mol
InChI Key: ZIBZEZKMNULXCI-UHFFFAOYSA-N
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Description

3-hydroxy-N-methoxy-N-methylcyclobutanecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

171549-82-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-hydroxy-N-methoxy-N-methylcyclobutane-1-carboxamide

InChI

InChI=1S/C7H13NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3

InChI Key

ZIBZEZKMNULXCI-UHFFFAOYSA-N

SMILES

CN(C(=O)C1CC(C1)O)OC

Canonical SMILES

CN(C(=O)C1CC(C1)O)OC

Synonyms

Cyclobutanecarboxamide, 3-hydroxy-N-methoxy-N-methyl-, trans- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methoxy-N-methyl-3-oxocyclobutanecarboxamide (1 g, 0.006 mol) was dissolved in methanol (8 mL, 0.2 mol). To the mixture, sodium borohydride (0.2 g, 0.006 mol) was added. The reaction was stirred at rt for 1 h. To the reaction mixture was added 1N aq. HCl to adjust the pH to 2. The mixture was concentrated, then extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated to give crude product (1.4 g) as light yellow oil. LCMS calculated for C7H14NO3(M+H)+: 160.0; Found: 160.3.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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